REACTION_SMILES
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[Al+3:2].[F:7][c:8]1[c:9](-[c:18]2[cH:19][c:20]([C:21](=[O:22])[O:23][CH3:24])[cH:25][cH:26][cH:27]2)[c:10]([F:17])[c:11]([F:16])[c:12]([F:15])[c:13]1[F:14].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH2:28]>>[F:7][c:8]1[c:9](-[c:18]2[cH:19][c:20]([CH2:21][OH:22])[cH:25][cH:26][cH:27]2)[c:10]([F:17])[c:11]([F:16])[c:12]([F:15])[c:13]1[F:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(-c2c(F)c(F)c(F)c(F)c2F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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OCc1cccc(-c2c(F)c(F)c(F)c(F)c2F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |